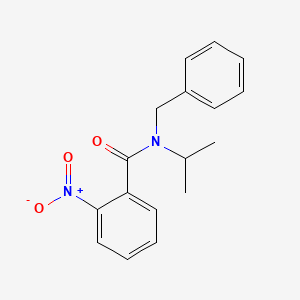
4-acetylbenzyl 3-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetylbenzyl 3-chlorobenzoate, also known as ABCB, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of benzoyl derivatives and has been shown to possess a number of interesting properties that make it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 4-acetylbenzyl 3-chlorobenzoate is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, 4-acetylbenzyl 3-chlorobenzoate has been shown to inhibit the activity of certain ion channels, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
4-acetylbenzyl 3-chlorobenzoate has been shown to have a number of interesting biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Additionally, 4-acetylbenzyl 3-chlorobenzoate has been shown to reduce oxidative stress and lipid peroxidation, which may contribute to its antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-acetylbenzyl 3-chlorobenzoate is its versatility in the laboratory. It can be easily synthesized using a number of different methods, and its properties can be easily modified through the introduction of different functional groups. Additionally, 4-acetylbenzyl 3-chlorobenzoate has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research.
However, there are also some limitations to the use of 4-acetylbenzyl 3-chlorobenzoate in lab experiments. For example, its solubility in water is limited, which can make it difficult to work with in certain applications. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are a number of potential future directions for research on 4-acetylbenzyl 3-chlorobenzoate. One area of interest is its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, more research is needed to fully understand its anti-inflammatory and analgesic effects, and to explore its potential as a treatment for conditions such as arthritis and chronic pain. Furthermore, the development of new synthetic methods for 4-acetylbenzyl 3-chlorobenzoate may lead to the discovery of new derivatives with even more interesting properties.
Métodos De Síntesis
The synthesis of 4-acetylbenzyl 3-chlorobenzoate can be achieved through a number of different methods, including the reaction of 4-acetylbenzyl chloride with 3-chlorobenzoic acid in the presence of a suitable base. Other methods include the use of acetic anhydride and benzoyl chloride as reactants, or the reaction of 4-acetylbenzyl alcohol with 3-chlorobenzoyl chloride.
Aplicaciones Científicas De Investigación
4-acetylbenzyl 3-chlorobenzoate has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to possess a number of interesting properties, including anti-inflammatory, analgesic, and antioxidant effects. Additionally, 4-acetylbenzyl 3-chlorobenzoate has been shown to have potential as an anticancer agent, as it is able to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
(4-acetylphenyl)methyl 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c1-11(18)13-7-5-12(6-8-13)10-20-16(19)14-3-2-4-15(17)9-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTIQDKTTQVIOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Acetylphenyl)methyl 3-chlorobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5705289.png)
![N-[1-(aminocarbonyl)-2-(2-chlorophenyl)vinyl]-2-furamide](/img/structure/B5705291.png)

![2-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5705311.png)
![4-[2-(3-methylphenoxy)ethyl]morpholine](/img/structure/B5705314.png)

![2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile](/img/structure/B5705326.png)




![2-methyl-4-nitro-3-[(phenylsulfonyl)methyl]pyridine](/img/structure/B5705342.png)
![1-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indole-3-carbohydrazide](/img/structure/B5705361.png)